5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies
Innovative approaches have been developed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the chemical versatility and potential for creating diverse molecular structures. For instance, microwave irradiation and ultrasound have been employed as eco-friendly energy sources to efficiently synthesize fused pyrazolo[1,5-a]pyrimidine derivatives with high yields, indicating the compound's potential for diverse synthetic applications (Al‐Zaydi, 2009).
Chemical Reactivity and Structural Analysis
The reactivity of pyrazolo[1,5-a]pyrimidines under various conditions has been explored, leading to the formation of complexes and derivatives with potential biological and industrial applications. Structural characterizations, including X-ray crystallography, have provided detailed insights into the molecular configurations, which are crucial for understanding the compound's reactivity and designing derivatives with desired properties (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
Medicinal Chemistry and Biological Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor activity against various cancer cell lines. For example, certain derivatives exhibit marked inhibition against the proliferation of human lung adenocarcinoma and gastric cancer cell lines, demonstrating the compound's potential in cancer research (Liu, Zhao, & Lu, 2020).
Inhibition of c-Src Phosphorylation
Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, have shown to inhibit the growth of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents. This suggests their potential application in designing novel anticancer therapies by targeting specific cellular pathways (Carraro, Naldini, Pucci, et al., 2006).
Materials Science and Photophysical Properties
Organic Light Emitting Diodes (OLEDs)
Complexes incorporating pyrazolyl pyrazolate chelates have been studied for their mechanoluminescent properties and applications in fabricating efficient white OLEDs. The research into these materials demonstrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing advanced photonic and electronic devices (Huang, Tu, Chi, et al., 2013).
Future Directions
The future directions for research on “5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, and technology could be explored .
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c1-22(2,3)19-12-20(25-13-17-6-4-5-11-24-17)28-21(27-19)18(14-26-28)15-7-9-16(23)10-8-15/h4-12,14,25H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVTPFMCSJUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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